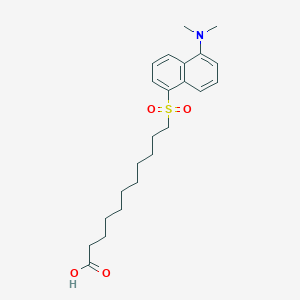
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is a complex organic compound with the molecular formula C23H34N2O4S. It is known for its use as a hydrophobic binding site probe, particularly in the identification and characterization of binding sites of medium-chain fatty acids, their derivatives, and other hydrophobic compounds on proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with 11-aminoundecanoic acid. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in specialized chemical laboratories due to its specific applications in research and development. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .
化学反応の分析
Types of Reactions
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: DMSO and methanol are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
科学的研究の応用
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe to study hydrophobic binding sites on proteins.
Biology: Helps in the identification and characterization of fatty acid binding proteins.
Industry: Utilized in the development of fluorescent dyes and markers for various applications
作用機序
The mechanism of action of 11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid involves its ability to bind to hydrophobic sites on proteins. The dimethylamino group enhances its fluorescence properties, allowing researchers to visualize and study the binding interactions. The sulfonyl group facilitates the binding to specific amino acid residues on the protein, providing insights into the molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA): Another fluorescent probe used in similar applications.
8-Anilino-1-naphthalenesulfonic acid (ANS): Commonly used to study protein folding and conformational changes.
Laurdan: Used to study membrane dynamics and lipid interactions
Uniqueness
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is unique due to its specific structure, which combines a long hydrophobic chain with a fluorescent naphthalene moiety. This combination allows it to effectively probe hydrophobic binding sites and provides enhanced fluorescence properties compared to other similar compounds .
特性
分子式 |
C23H33NO4S |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
11-[5-(dimethylamino)naphthalen-1-yl]sulfonylundecanoic acid |
InChI |
InChI=1S/C23H33NO4S/c1-24(2)21-15-11-14-20-19(21)13-12-16-22(20)29(27,28)18-10-8-6-4-3-5-7-9-17-23(25)26/h11-16H,3-10,17-18H2,1-2H3,(H,25,26) |
InChIキー |
YKSJCKIHKIOKDH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


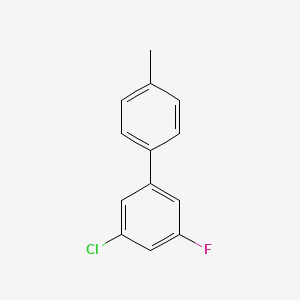
![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
![2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14780469.png)
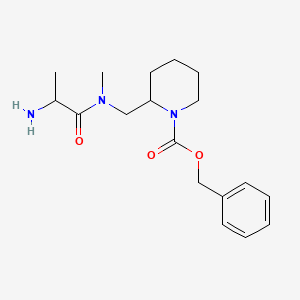
![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)

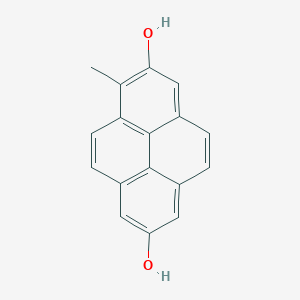
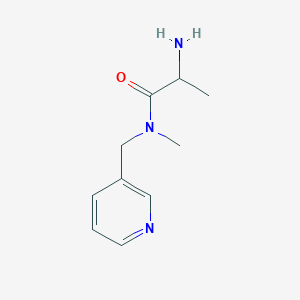
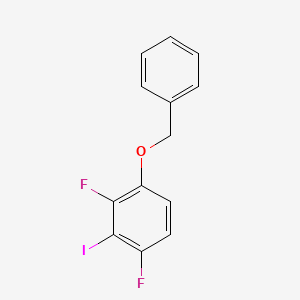
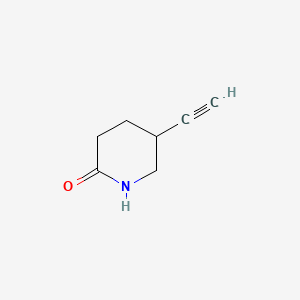
![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)
![9H-fluoren-9-ylmethyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14780528.png)
![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)
